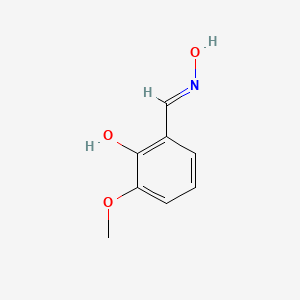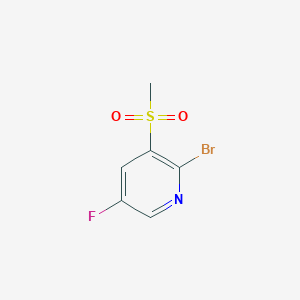![molecular formula C₂₀H₂₇N₅O₉ B1145821 (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol CAS No. 103343-26-6](/img/structure/B1145821.png)
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol is a compound used primarily in peptide synthesis. It is a derivative of histidine, an essential amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group and a dinitrophenyl (Dnp) group, which are used to protect the amino and imidazole groups of histidine, respectively.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol typically involves the protection of the amino and imidazole groups of histidine. The Boc group is introduced using tert-butyl dicarbonate in the presence of a base such as triethylamine. The Dnp group is introduced using 2,4-dinitrofluorobenzene. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure the selective protection of the desired functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the increased volume of reagents and solvents. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Dnp protecting groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) for Boc and a combination of TFA and thiols for Dnp.
Substitution Reactions: The imidazole ring of histidine can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the Boc protecting group.
Thiols: Used in combination with TFA for the removal of the Dnp group.
Organic Solvents: Dichloromethane, methanol, and acetonitrile are commonly used solvents in these reactions.
Major Products Formed
The major products formed from the deprotection reactions are histidine derivatives with free amino and imidazole groups, which can be further used in peptide synthesis .
科学的研究の応用
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins, particularly in solid-phase peptide synthesis (SPPS).
Biological Studies: The compound is used in the study of enzyme-substrate interactions and protein folding due to its ability to mimic natural histidine residues.
Medicinal Chemistry: It is used in the development of peptide-based drugs and inhibitors.
Industrial Applications: The compound is used in the production of synthetic peptides for research and therapeutic purposes.
作用機序
The mechanism of action of (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol involves the selective protection and deprotection of the amino and imidazole groups of histidine. The Boc group protects the amino group from unwanted reactions during peptide synthesis, while the Dnp group protects the imidazole ring. The deprotection steps are carefully controlled to ensure the selective removal of these groups, allowing the histidine residue to participate in peptide bond formation and other reactions .
類似化合物との比較
Similar Compounds
Boc-His-OH: Similar to (2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol but lacks the Dnp protecting group.
Fmoc-His-OH: Uses a different protecting group (Fmoc) for the amino group.
Z-His-OH: Uses a benzyloxycarbonyl (Z) group for protection.
Uniqueness
This compound is unique due to the presence of both Boc and Dnp protecting groups, which provide selective protection for the amino and imidazole groups of histidine. This dual protection allows for greater control and specificity in peptide synthesis, making it a valuable tool in the field of peptide chemistry .
特性
IUPAC Name |
(2R)-3-[1-(2,4-dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O8.C3H8O/c1-17(2,3)30-16(25)19-12(15(23)24)6-10-8-20(9-18-10)13-5-4-11(21(26)27)7-14(13)22(28)29;1-3(2)4/h4-5,7-9,12H,6H2,1-3H3,(H,19,25)(H,23,24);3-4H,1-2H3/t12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRRDIHKQFOOJR-UTONKHPSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.CC(C)(C)OC(=O)N[C@H](CC1=CN(C=N1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1330286-54-8 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330286-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(Acetyloxy)-3-[[2-(acetyloxy)-5-(2-oxiranyl)phenyl]methyl]-5-(2-oxiranyl)-benzenemethanol 1-Acetat](/img/new.no-structure.jpg)

![2-(2,6-Dichlorophenyl)-2,3-dihydro-3-hydroxypyrrolo[3,4-c]pyridin-1-one](/img/structure/B1145741.png)
![3-[Carboxy-(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1145743.png)


